molecular formula C14H15N3O3 B12483608 N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine

N-(4-nitrobenzyl)-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12483608
M. Wt: 273.29 g/mol
InChI Key: PIPIWQSGLIEZTP-UHFFFAOYSA-N
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Description

[(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine is an organic compound with a complex structure that combines a nitrophenyl group, a pyridinyl group, and an amine group

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C14H15N3O3/c18-17(19)13-6-4-12(5-7-13)11-15-9-10-20-14-3-1-2-8-16-14/h1-8,15H,9-11H2

InChI Key

PIPIWQSGLIEZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves a multi-step process. One common method starts with the reaction of 4-nitrobenzyl chloride with 2-(pyridin-2-yloxy)ethanol in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then treated with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridinyl group can bind to nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    [(4-nitrophenyl)methyl][2-(pyridin-2-yl)ethyl]amine: Similar structure but lacks the oxy group in the pyridinyl moiety.

    [(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)propyl]amine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

[(4-nitrophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine is unique due to the presence of both the nitrophenyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties. This combination allows for diverse interactions with biological molecules and makes it a versatile compound for various applications .

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